Tipranavir

HIV-1 salvage therapy protease inhibitor resistance clinical trial comparator

Tipranavir is a non-peptidic HIV-1 protease inhibitor with a unique 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide scaffold, providing a resistance profile largely non-overlapping with peptidomimetic PIs (lopinavir, saquinavir, amprenavir). In RESIST trials, >53% of baseline PI-resistant isolates remained fully susceptible. Post-lopinavir failure, tipranavir susceptibility is preserved (FC 1.9→1.8) whereas darunavir susceptibility declines (FC 1.4→2.7). Essential reference compound for SAR studies, patent filings, and MDR HIV research. Requires ritonavir boosting for in vivo use.

Molecular Formula C31H33F3N2O5S
Molecular Weight 602.7 g/mol
CAS No. 174484-41-4; 191150-83-1
Cat. No. B15606267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipranavir
CAS174484-41-4; 191150-83-1
Molecular FormulaC31H33F3N2O5S
Molecular Weight602.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1
InChIKeySUJUHGSWHZTSEU-FYBSXPHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble
Freely soluble in dehydrated alcohol, propylene glycol. Insoluble in aqueous buffer, pH 7.5

Structure & Identifiers


Interactive Chemical Structure Model





Tipranavir (CAS 174484-41-4) Procurement Guide: Rationale for Selection Over Alternative HIV-1 Protease Inhibitors Based on Quantitative Differentiators


Tipranavir is a non‑peptidic HIV‑1 aspartyl protease inhibitor belonging to the 5,6‑dihydro‑4‑hydroxy‑2‑pyrone sulfonamide class . It is administered with low‑dose ritonavir as a pharmacokinetic booster and is indicated for treatment‑experienced patients infected with multi‑drug resistant (MDR) HIV‑1. Unlike earlier peptidomimetic protease inhibitors (PIs) (e.g. lopinavir, saquinavir, amprenavir), tipranavir’s non‑peptidic scaffold and unique binding thermodynamics confer a distinct resistance profile. This guide quantifies the compound’s differentiation from comparator PIs—including darunavir, lopinavir, saquinavir, and amprenavir—across virologic efficacy, phenotypic susceptibility, cross‑resistance, and safety.

Why In‑Class Substitution with Other Ritonavir‑Boosted Protease Inhibitors Is Not Supported for Tipranavir


Treatment‑experienced patients with multidrug‑resistant HIV‑1 cannot simply replace tipranavir with another ritonavir‑boosted protease inhibitor because tipranavir’s non‑peptidic structure produces a resistance profile that is largely non‑overlapping with peptidomimetic PIs such as lopinavir, saquinavir, and amprenavir . In the RESIST trials, more than half of baseline viral isolates that were resistant to comparator PIs remained fully susceptible to tipranavir . Furthermore, the genotypic mutations that reduce susceptibility to tipranavir differ substantially from those that affect darunavir or lopinavir . Consequently, generic interchange would risk virologic failure and loss of future treatment options.

Quantitative Differentiation Evidence for Tipranavir: Head‑to‑Head and Cross‑Study Comparative Data for Scientific Selection


Superior Virologic and Immunologic Response in Triple‑Class‑Experienced Patients: Direct Head‑to‑Head RESIST‑1 and RESIST‑2 Trials

In two identical Phase III trials, ritonavir‑boosted tipranavir (TPV/r) was compared with an investigator‑selected ritonavir‑boosted comparator PI (CPI/r). In RESIST‑1, the 24‑week treatment response rate (confirmed ≥1 log10 HIV‑1 RNA reduction) was 41.5% for TPV/r versus 22.3% for CPI/r (P<0.0001) . In RESIST‑2, the response rates were 41.0% vs. 14.9%, respectively (P<0.0001) . Mean CD4+ cell count increases were 54 vs. 24 cells/mm³ in RESIST‑1 and 51 vs. 18 cells/mm³ in RESIST‑2. These data demonstrate consistent, statistically superior efficacy of tipranavir over other boosted PIs in patients with confirmed PI resistance.

HIV-1 salvage therapy protease inhibitor resistance clinical trial comparator

Higher Proportion of Baseline Isolates Fully Susceptible to Tipranavir Compared with Other Boosted PIs in the RESIST Dataset

Using the PhenoSense assay within the RESIST dataset, clinical cutoffs (lower/upper) were defined for tipranavir/r (2.0/8.0), lopinavir/r (9.0/55.0), saquinavir/r (2.3/12.0), and amprenavir/r (4.0/11.0) . Applying these cutoffs to 563 baseline patient samples, 53% were fully susceptible to TPV/r, compared with only 18%, 17%, and 26% for lopinavir/r, saquinavir/r, and amprenavir/r, respectively. Conversely, only 12% of isolates were resistant to TPV/r, whereas 55%, 56%, and 49% were resistant to lopinavir, saquinavir, and amprenavir, respectively.

phenotypic susceptibility clinical cutoffs antiretroviral resistance testing

Preserved Susceptibility to Tipranavir After Lopinavir Failure, in Contrast to Darunavir: Viral Susceptibility Data from PI‑Experienced Patients

Among 18 PI‑experienced individuals with inadequate response to lopinavir/ritonavir, median fold change in susceptibility to tipranavir was 1.9 before lopinavir and 1.8 after lopinavir failure, indicating essentially no change. In contrast, median fold change in susceptibility to darunavir increased from 1.4 to 2.7 over the same period . Furthermore, 6 of 9 patients whose virus showed >2‑fold increased resistance to darunavir during failing lopinavir therapy did not harbor any of the 11 darunavir‑specific resistance mutations, underscoring the differential cross‑resistance dynamics.

lopinavir cross‑resistance tipranavir vs. darunavir salvage sequencing

Non‑Peptidic Architecture Confers a Distinct Resistance Profile and Favorable Thermodynamic Response to Protease Mutations

Tipranavir's non‑peptidic 5,6‑dihydro‑4‑hydroxy‑2‑pyrone sulfonamide scaffold fundamentally differs from the peptidomimetic backbone of all earlier PIs . This structural divergence translates into a distinct thermodynamic binding signature: tipranavir binding is dominated by a very large favorable entropy change (−TΔS = −14.6 kcal/mol) with a small enthalpy contribution (ΔH = −0.7 kcal/mol at 25°C), whereas peptidomimetic PIs, including darunavir, rely more heavily on enthalpic interactions . Tipranavir establishes hydrogen bonds with invariant protease residues (catalytic Asp25, backbone of Asp29, Asp30, Gly48, and Ile50), and uniquely forms direct hydrogen bonds to Ile50 without a water‑mediated interaction. This binding mode enables tipranavir to sustain minimal loss of binding affinity across a broad range of resistance mutations, including the multidrug‑resistant mutant L10I/L33I/M46I/I54V/L63I/V82A/I84V/L90M, whereas all peptidic PIs undergo larger affinity losses .

non‑peptidic protease inhibitor tipranavir binding thermodynamics resistance mechanism

Divergent Genotypic Resistance Profiles: Non‑Overlapping Mutation Patterns Between Tipranavir and Darunavir

Analysis of clinical trial datasets shows that tipranavir resistance is associated with 21 mutations at 16 protease positions (including L10V, I13V, K20M/R/V, L33F, E35G, M36I, K43T, M46L, I47V, I54A/M/V, Q58E, H69K, T74P, V82L/T, N83D, I84V) . In contrast, darunavir resistance is associated with only 11 mutations at 10 positions (V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V). Direct comparative analyses demonstrate that mutations 48V, 50V, and 54L confer resistance to darunavir but not to tipranavir, while 82S/T mutations reduce susceptibility to tipranavir but not darunavir . After tipranavir therapy, 55% of on‑treatment isolates that exceeded the tipranavir upper clinical cutoff remained below the darunavir lower clinical cutoff, indicating preserved darunavir susceptibility.

genotypic resistance tipranavir mutation score cross‑resistance avoidance

Higher Incidence of Grade 3/4 Transaminase and Lipid Elevations in Tipranavir‑Treated Patients: Safety Differentiator from Other Boosted PIs

In the RESIST trials, tipranavir/ritonavir was associated with a higher frequency of grade 3/4 laboratory abnormalities compared with comparator PI/ritonavir regimens. Specifically, grade 3/4 alanine aminotransferase (ALT) elevations occurred in approximately 10% of TPV/r recipients versus 3% in CPI/r recipients; grade 3/4 triglyceride elevations were observed at rates of 31% vs. 23% per 100 person‑years of treatment, respectively . The FDA prescribing information for tipranavir carries a Black Box Warning for hepatotoxicity and intracranial hemorrhage, a regulatory designation not uniformly applied to other boosted PIs such as darunavir . In the POTENT trial comparing TPV/r and darunavir/r, drug‑related adverse events were reported in 21% vs. 25% of patients, but the small sample size (n=39) limits safety generalizations .

tipranavir hepatotoxicity grade 3/4 ALT elevation comparative safety

Evidence‑Based Application Scenarios for Tipranavir Utilization in Research and Clinical Procurement


Salvage Antiretroviral Therapy in Triple‑Class‑Experienced Patients with Confirmed Multi‑PI Resistance

For patients who have failed at least two PI‑based regimens and harbor genotypically documented PI resistance, tipranavir/ritonavir (500/200 mg twice daily) provides a superior virologic response compared with other boosted PIs—demonstrated by a 19–26% absolute improvement in 24‑week treatment response rates (RESIST‑1 and RESIST‑2) [Section 3, Evidence 1]. Phenotypic susceptibility testing should be performed prior to initiation; the 53% full‑susceptibility rate at baseline, substantially higher than that for lopinavir, saquinavir, or amprenavir, supports the use of tipranavir when these alternatives are predicted to fail [Section 3, Evidence 2].

Sequential PI Therapy Following Lopinavir Failure When Darunavir Cross‑Resistance Is Anticipated

When lopinavir‑based therapy fails, viral susceptibility to tipranavir remains essentially unchanged (median FC change: 1.9 → 1.8), whereas susceptibility to darunavir shows a clinically meaningful decline (FC change: 1.4 → 2.7) [Section 3, Evidence 3]. Therefore, in situations where rapid initiation of salvage therapy precludes comprehensive phenotyping, tipranavir represents a quantitatively supported choice over darunavir for the immediate post‑lopinavir regimen. This decision can be further guided by genotypic assessment, as the mutation patterns conferring resistance to each agent are largely non‑overlapping [Section 3, Evidence 5].

Protease Inhibitor‑Naïve Patients with Complex Baseline Genotypes Not Amenable to First‑Line Boosted PIs

Although tipranavir is not approved for treatment‑naïve patients, its use may be considered in individuals with transmitted drug resistance involving multiple PI mutations where standard first‑line PIs (e.g., darunavir, atazanavir) are predicted to have compromised activity. The non‑peptidic scaffold and unique thermodynamic binding profile of tipranavir provide a distinct resistance barrier [Section 3, Evidence 4], and the compound’s activity against MDR protease variants in vitro supports this rationale. However, this scenario must be balanced against the higher hepatotoxicity risk, requiring stringent liver function monitoring [Section 3, Evidence 6].

Research Reagent for HIV‑1 Protease Resistance Studies: Standard Comparator for Non‑Peptidic Inhibitor Binding Analyses

For academic and pharmaceutical researchers investigating structure‑activity relationships of HIV‑1 protease inhibitors, tipranavir serves as a critical reference compound representing the non‑peptidic inhibitor class. Its characterized thermodynamic signature (entropy‑driven binding, direct H‑bond to Ile50) [Section 3, Evidence 4] and its defined resistance mutation profile (21 mutations at 16 codons) [Section 3, Evidence 5] make it indispensable for comparative enzyme inhibition studies. In particular, crystallographic and ITC experiments that benchmark novel inhibitors against both peptidomimetic (e.g., darunavir) and non‑peptidomimetic (tipranavir) controls are essential for patent filings and publication requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tipranavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.